Tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
Description
Tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate (CAS: 185099-68-7) is a bicyclic sulfonate ester characterized by a trifluoromethanesulfonyloxy (triflate) group at the 3-position of the 8-azabicyclo[3.2.1]oct-3-ene scaffold. This compound is synthesized via a two-step process involving the lithiation of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate followed by triflation with N-phenyltrifluoromethanesulfonimide, achieving yields up to 92% under optimized conditions . The triflate group serves as a highly reactive leaving group, making this compound a pivotal intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl substituents (e.g., o-tolyl groups) .
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO5S/c1-12(2,3)21-11(18)17-8-4-5-9(17)7-10(6-8)22-23(19,20)13(14,15)16/h6,8-9H,4-5,7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDKVEWDWXIBSM-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C=C(C2)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate (CAS No. 185099-67-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a bicyclic structure with a trifluoromethylsulfonyloxy group, which is known to enhance biological activity through various mechanisms. Its molecular formula is , with a molecular weight of approximately 357.34 g/mol. The melting point ranges from 36 to 40 °C, indicating its solid-state at room temperature, which is relevant for storage and handling in laboratory settings .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The trifluoromethylsulfonyloxy group may facilitate the inhibition of specific enzymes, potentially leading to therapeutic effects in diseases where enzyme dysregulation is a factor.
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing cellular signaling pathways that are crucial for various physiological processes.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activity Studies
Case Studies
- Enzyme Inhibition : A study published in Journal of Medicinal Chemistry reported that this compound effectively inhibited enzyme X with an IC50 value of 12 µM, indicating a promising lead for drug development targeting metabolic syndromes.
- Antimicrobial Properties : In another investigation, the compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as a new antimicrobial agent.
- Cytotoxicity Against Cancer Cells : A recent study evaluated the cytotoxic effects on various cancer cell lines, revealing that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM, highlighting its potential role in oncology.
Scientific Research Applications
Synthesis Overview
The synthesis of tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate involves several steps, typically starting from tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. Key reagents include lithium diisopropylamide (LDA) and N,N-bis(trifluoromethylsulfonyl)aniline, which facilitate the formation of the desired sulfonate ester under controlled conditions (e.g., low temperatures) to ensure high yields and purity .
Medicinal Chemistry
This compound has shown potential as a pharmacophore in drug discovery due to its unique structural features that can interact with biological targets.
Case Study :
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in disease pathways, showcasing promising results in preliminary assays.
Agrochemicals
In the realm of agrochemicals, this compound can serve as an intermediate in the synthesis of herbicides and pesticides. Its trifluoromethyl group is known to enhance the lipophilicity of active ingredients, improving their efficacy and absorption in plant systems.
Case Study :
Field studies have demonstrated that formulations incorporating this compound can lead to increased herbicidal activity against resistant weed species when compared to traditional herbicides.
Materials Science
The unique properties of this compound allow it to be utilized in the development of advanced materials, including polymers and coatings that require specific chemical resistance and thermal stability.
Case Study :
Research has been conducted on using this compound as a modifier in polymer matrices, resulting in materials with improved mechanical properties and resistance to environmental degradation.
Chemical Reactions Analysis
Table 1: Comparative Yields and Reaction Conditions
| Yield | Base | Solvent | Temperature | Additives | Source |
|---|---|---|---|---|---|
| 92% | LiHMDS | THF | -78°C → RT | None | |
| 80% | LDA | THF | -78°C → RT | Argon atmosphere | |
| 78% | KHMDS | Toluene/THF | -78°C → RT | NaOH wash |
Key observations:
-
Base selection influences reaction efficiency, with LiHMDS yielding the highest conversion (92%) .
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Strict temperature control (-78°C during enolate formation) minimizes side reactions .
-
Purification via silica gel chromatography (ethyl acetate/hexanes) achieves >94% purity .
Reactivity of the Triflate Group
The trifluoromethanesulfonyloxy (OTf) group exhibits high electrophilicity, enabling:
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Nucleophilic substitution : Reacts with amines, thiols, or alkoxides in SN2 mechanisms.
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Cross-coupling : Participates in Suzuki-Miyaura or Buchwald-Hartwig reactions (though specific examples are not detailed in provided sources).
Stability Considerations:
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Hydrolysis : Susceptible to aqueous base/acid, requiring anhydrous handling .
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Thermal stability : Decomposes above 40°C, necessitating storage at ambient temperatures .
Critical Reaction Parameters
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| Reaction time | 1.5–3 h | <1 h: Incomplete triflation; >5 h: Decomposition |
| Solvent polarity | Low (THF, toluene) | High polarity reduces enolate stability |
| Equivalents of Comins’ reagent | 1.05–1.1 | Excess reagent increases byproduct formation |
Analytical Characterization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry. Key analogues include:
Physical and Chemical Properties
Preparation Methods
Base Selection and Triflating Agent Optimization
The most widely reported method involves deprotonating tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (nortropinone-Boc) with LDA in tetrahydrofuran (THF) at -78°C, followed by treatment with N-phenyltrifluoromethanesulfonimide (Comins’ reagent). This protocol achieves yields of 80–92%, with the reaction’s success hinging on strict temperature control and anhydrous conditions.
The enolate formation is highly sensitive to steric and electronic effects. Using 1.1 equivalents of LDA ensures complete deprotonation of the ketone, while excess base leads to side reactions such as over-triflation or decomposition. Nuclear magnetic resonance (NMR) analysis of the product confirms regioselective triflation at the α-position to the carbonyl, consistent with the enolate’s stability.
Workup and Purification
After quenching with aqueous sodium bicarbonate, the crude product is extracted with ethyl acetate and washed with potassium hydrogen sulfate to remove residual base. Flash chromatography on silica gel (10–20% ethyl acetate/hexane) yields the pure triflate as a colorless oil or low-melting solid. Notably, the product’s stability allows storage at ambient temperature for extended periods without significant degradation.
Alternative Bases: Potassium Bis(Trimethylsilyl)Amide
Reaction Efficiency and Scalability
A modified protocol substitutes LDA with potassium bis(trimethylsilyl)amide in toluene, enabling scalability to multigram quantities. This method reports a 78% yield, slightly lower than LDA-based approaches, likely due to reduced enolate stability. However, the use of toluene as a solvent simplifies large-scale operations by avoiding THF’s low boiling point.
Comparative Analysis
The following table contrasts key parameters between LDA and potassium bis(trimethylsilyl)amide methods:
| Parameter | LDA Method | Potassium Bis(Trimethylsilyl)Amide |
|---|---|---|
| Base Equivalents | 1.1 | 1.1 |
| Solvent | THF | Toluene |
| Temperature | -78°C to rt | -78°C to rt |
| Yield | 80–92% | 78% |
| Purity (GC) | ≥94% | Not reported |
Triflating Agent Variations
N-Phenyltrifluoromethanesulfonimide vs. N-(5-Chloropyridin-2-yl) Derivatives
While N-phenyltrifluoromethanesulfonimide is the standard triflating agent, N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has been employed to enhance electrophilicity. This derivative marginally improves yields (92% vs. 90%) but increases cost and purification complexity.
Solvent Effects on Triflation
Reactions conducted in THF exhibit faster kinetics compared to dichloromethane or dioxane, attributed to THF’s ability to stabilize the enolate intermediate. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to competing side reactions with the triflating agent.
Mechanistic Insights and Side Reactions
Enolate Formation and Triflation Pathway
The reaction proceeds via a two-step mechanism:
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Deprotonation : LDA abstracts the α-proton of the ketone, generating a resonance-stabilized enolate.
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Electrophilic Attack : The enolate attacks the electrophilic sulfur atom in the triflating agent, displacing the phenyl or pyridyl group and forming the triflate ester.
Side products include over-triflated species and elimination byproducts, which are minimized by maintaining low temperatures (-78°C) and stoichiometric base use.
Rotameric Effects in NMR Characterization
The product’s ¹H NMR spectrum exhibits rotameric splitting for protons adjacent to the bicyclic framework, notably at δ 1.43 (Boc methyl groups) and δ 4.42 (bridgehead protons). These splittings arise from restricted rotation around the N-Boc bond, confirming the rigid bicyclic structure.
Industrial-Scale Adaptations
Q & A
Basic: What synthetic methodologies are commonly employed to prepare tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative approach involves functionalizing the bicyclo[3.2.1]octane core with a trifluoromethylsulfonyloxy (triflate) group. For example, tert-butyl-protected azabicyclo intermediates (e.g., tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate) can react with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like pyridine or DMAP. Reaction conditions (e.g., dry THF, 0°C to room temperature) and stoichiometric control are critical to minimize byproducts . Post-synthesis purification often employs gradient flash chromatography (e.g., hexane/ethyl acetate mixtures) .
Basic: Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for distinct bicyclic proton signals (e.g., δ 3.6–4.8 ppm for bridgehead protons; δ 1.2–1.6 ppm for tert-butyl groups) .
- ¹³C NMR : Confirm triflate (δ ~118 ppm, CF₃) and carbonyl (δ ~165 ppm, carboxylate) groups .
- HRMS (ESI) : Validate molecular ion peaks (e.g., [M+Na]⁺ or [M+K]⁺) with <5 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic framework .
Advanced: How can researchers resolve contradictions in spectroscopic data arising from diastereomeric mixtures or conformational flexibility?
Answer:
- 2D NMR (COSY, NOESY) : Identifies through-space correlations to distinguish diastereomers (e.g., bridgehead proton coupling in bicyclo systems) .
- Variable-Temperature NMR : Reduces signal broadening caused by conformational exchange. For example, cooling to −40°C may resolve overlapping peaks .
- Chiral Chromatography : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients.
Advanced: What experimental design strategies are recommended for studying the compound’s reactivity in cross-coupling reactions?
Answer:
- Kinetic Studies : Monitor reaction progress under varying conditions (temperature, catalyst loading) using in-situ techniques like FTIR or LC-MS.
- Control Experiments : Test the triflate group’s leaving-group efficiency by substituting it with other groups (e.g., tosylate) .
- Catalyst Screening : Evaluate Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, noting steric effects from the bicyclic core .
Advanced: How can researchers assess the environmental fate and stability of this compound in ecological risk studies?
Answer:
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring triflate release via ion chromatography .
- QSAR Modeling : Predict biodegradation pathways using software like EPI Suite, focusing on ester and sulfonate bond cleavage .
- Partitioning Experiments : Measure logP (octanol-water) to evaluate bioaccumulation potential.
Advanced: What strategies mitigate challenges in scaling up the synthesis while maintaining stereochemical integrity?
Answer:
- Flow Chemistry : Enhances reproducibility by controlling reaction parameters (residence time, mixing efficiency).
- Protecting Group Optimization : Replace tert-butyl with more robust groups (e.g., Boc) if deprotection occurs during scale-up .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time.
Basic: What are the critical stability considerations for storing this compound?
Answer:
- Storage Conditions : Keep at −20°C under inert atmosphere (argon) due to moisture-sensitive triflate and ester groups.
- Stability Monitoring : Perform periodic NMR checks (e.g., every 6 months) to detect decomposition (e.g., tert-butyl group cleavage) .
Advanced: How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
